molecular formula C20H28N2O4 B256182 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B256182
M. Wt: 360.4 g/mol
InChI Key: KIKAIXZOSFOIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDB or GSK-3 inhibitor and is known for its ability to inhibit the activity of glycogen synthase kinase-3 (GSK-3) enzymes. In

Mechanism of Action

MDB acts as a competitive inhibitor of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDB has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, MDB has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

MDB has several advantages for lab experiments. It is a potent and selective inhibitor of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes, which makes it an ideal tool for studying the role of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in various cellular processes. However, one of the limitations of using MDB in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on MDB. One of the areas of interest is the development of new analogs of MDB with improved solubility and potency. Another area of interest is the study of the role of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide in various diseases and the potential therapeutic applications of MDB in these diseases. Finally, the development of new drug delivery systems for MDB could improve its bioavailability and efficacy in vivo.

Synthesis Methods

MDB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with N-(4-morpholinyl)cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure MDB.

Scientific Research Applications

MDB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide enzymes, which play a crucial role in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have beneficial effects in various diseases by regulating key signaling pathways.

properties

Product Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H28N2O4/c23-19(18-14-25-16-6-2-3-7-17(16)26-18)21-15-20(8-4-1-5-9-20)22-10-12-24-13-11-22/h2-3,6-7,18H,1,4-5,8-15H2,(H,21,23)

InChI Key

KIKAIXZOSFOIOV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)N4CCOCC4

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)N4CCOCC4

Origin of Product

United States

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